molecular formula C9H12O3 B6167777 methyl 6-methyl-2-oxocyclohex-3-ene-1-carboxylate CAS No. 78073-67-3

methyl 6-methyl-2-oxocyclohex-3-ene-1-carboxylate

Cat. No.: B6167777
CAS No.: 78073-67-3
M. Wt: 168.2
InChI Key:
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Description

Methyl 6-methyl-2-oxocyclohex-3-ene-1-carboxylate: is an organic compound with the molecular formula C₉H₁₂O₃ and a molecular weight of 168.19 g/mol . This compound is characterized by a cyclohexene ring substituted with a methyl group, a ketone, and a carboxylate ester group. It is commonly used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-methyl-2-oxocyclohex-3-ene-1-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of methylene iodide with two equivalents of ethyl acetoacetate in the presence of sodium methoxide to form the diethyl ester of 2,4-diacetyl pentane. This precursor is then treated with a base to induce cyclization, followed by heating to generate the desired compound .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-methyl-2-oxocyclohex-3-ene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 6-methyl-2-oxocyclohex-3-ene-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is used in the production of fine chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 6-methyl-2-oxocyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions. For example, the ketone group can undergo nucleophilic addition reactions, while the ester group can be hydrolyzed to form carboxylic acids.

Comparison with Similar Compounds

  • Methyl 6-methyl-2-oxocyclohex-3-enecarboxylate
  • 6-methoxycarbonyl-5-methyl-2-cyclohexenone

Comparison: Methyl 6-methyl-2-oxocyclohex-3-ene-1-carboxylate is unique due to its specific substitution pattern on the cyclohexene ring. This structural feature imparts distinct chemical reactivity and properties compared to similar compounds. For instance, the presence of both a ketone and an ester group allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis .

Properties

CAS No.

78073-67-3

Molecular Formula

C9H12O3

Molecular Weight

168.2

Purity

95

Origin of Product

United States

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